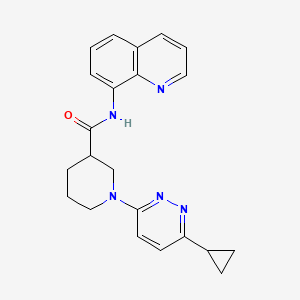
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC is a piperidine carboxamide derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of novel drugs.
Applications De Recherche Scientifique
Antibacterial Activity
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide, as part of the quinolone family, has shown significant antibacterial activity. Quinolones like this compound have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. These compounds, including various piperazine and piperidine derivatives, have been noted for their potent antibacterial properties, particularly when modified at certain positions on the quinolone nucleus (Sánchez et al., 1988), (Ziegler et al., 1990).
Antimicrobial Properties
Several derivatives, including those with piperazine and piperidine moieties, have been synthesized and shown to possess notable antimicrobial activities. These compounds have been tested in vitro against a range of bacterial species, including antibiotic-resistant strains, demonstrating their potential in combating microbial infections (Babu et al., 2015), (Srinivasan et al., 2010).
Antipsychotic Potential
Heterocyclic analogues, including those similar to the compound , have been studied for their potential as antipsychotic agents. These compounds have been evaluated for their binding affinity to various receptors and their ability to antagonize certain responses in animal models, indicating their potential in psychiatric medication (Norman et al., 1996).
Antimycobacterial Activity
Compounds structurally related to 1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide have been synthesized and demonstrated notable activity against Mycobacterium tuberculosis. These compounds, often involving modifications to the quinolone core, have shown potential as treatments for tuberculosis (Patel et al., 2011).
Photochemical Properties
The photochemical behavior of quinolone derivatives, including those with piperazine moieties similar to the compound , has been studied in aqueous solutions. Understanding the photochemical reactions of such compounds is crucial for their development and use in medicinal chemistry (Mella et al., 2001).
Estrogen Receptor Binding Affinity
Research on quinoline-based compounds with piperazine structures has been conducted to explore their estrogen receptor binding affinity. This aspect of the research points to the potential use of such compounds in targeting specific receptors, which could have implications in cancer therapy and hormonal treatments (Parveen et al., 2017).
Propriétés
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-quinolin-8-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(24-19-7-1-4-16-5-2-12-23-21(16)19)17-6-3-13-27(14-17)20-11-10-18(25-26-20)15-8-9-15/h1-2,4-5,7,10-12,15,17H,3,6,8-9,13-14H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALHPKDLFSBPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NC4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2390028.png)

![2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2390032.png)

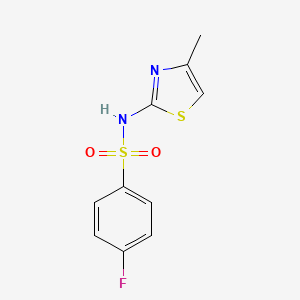

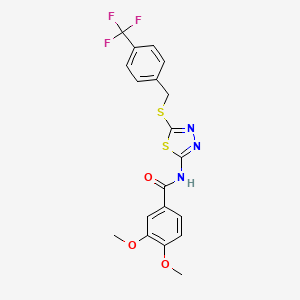


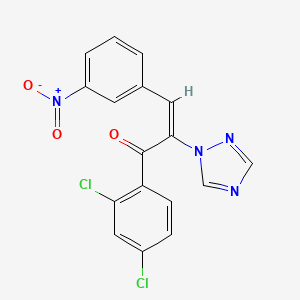
![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2390045.png)
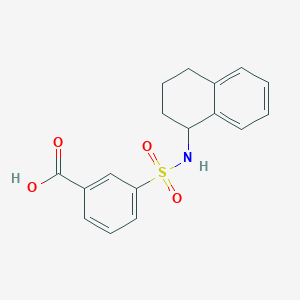
![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2390048.png)
![1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2390051.png)